3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide)
Description
3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) is a dimeric compound featuring a central 2,2'-oxybis(acetyl) linker bridging two benzofuran-2-carboxamide moieties via azanediyl (NH) groups. This structure combines aromatic benzofuran rings with carboxamide functional groups, which are known for their roles in hydrogen bonding and bioactivity.
Properties
IUPAC Name |
3-[[2-[2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7/c23-21(29)19-17(11-5-1-3-7-13(11)32-19)25-15(27)9-31-10-16(28)26-18-12-6-2-4-8-14(12)33-20(18)22(24)30/h1-8H,9-10H2,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYUXHOBUZVPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) is a complex organic molecule with significant potential in biological research. Its unique structure, which includes benzofuran moieties and amide linkages, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18N4O7
- Molecular Weight : 450.407 g/mol
- Purity : Typically around 95%
The compound is characterized by its two benzofuran units linked through an oxamide group, which may influence its interactions with biological targets.
The biological activity of 3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) is primarily attributed to its ability to interact with specific enzymes and receptors. The oxamide functional group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Anticancer Activity
Several studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance:
- Case Study 1 : A study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells by activating caspase pathways. The presence of the amide group in our compound may enhance these effects by stabilizing the active conformation of pro-apoptotic proteins .
- Case Study 2 : In vitro assays showed that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting that our compound may also possess similar properties .
Antimicrobial Activity
Research has shown that benzofuran compounds can exhibit antimicrobial properties. For example:
- Case Study 3 : A derivative of benzofuran was found to inhibit the growth of Gram-positive bacteria, likely due to disruption of bacterial cell wall synthesis . This suggests that our compound may have potential as an antimicrobial agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzofuran derivatives:
- Case Study 4 : Research indicated that certain benzofuran compounds could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases like Alzheimer's . Our compound's structure may confer similar protective effects.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Neuroprotective | Protection against oxidative stress |
Mechanistic Studies
Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its biological effects. Potential pathways include:
- Activation of apoptotic signaling cascades.
- Inhibition of bacterial cell wall synthesis.
- Modulation of oxidative stress response mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key motifs with several classes of molecules, including:
Key Differentiators of the Target Compound
- Linker Flexibility : The 2,2'-oxybis(acetyl) linker distinguishes it from rigid aromatic linkers (e.g., biphenyl in ) or polyethers (). This flexibility may enhance conformational adaptability for target binding.
- Electronic Profile : The acetyl groups in the linker may reduce overall polarity compared to nitrile- or oxoacetic acid-terminated analogs (), affecting solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
